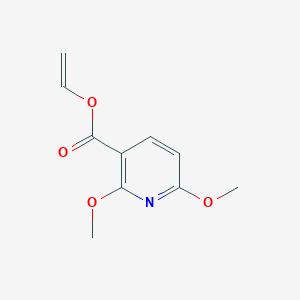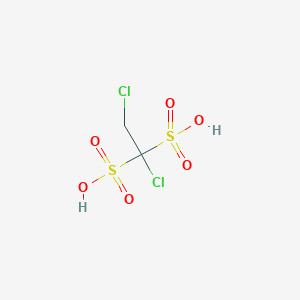
1,2-Dichloroethane-1,1-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloroethane-1,1-disulfonic acid is a chemical compound characterized by the presence of two chlorine atoms and two sulfonic acid groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dichloroethane-1,1-disulfonic acid can be synthesized through the chlorination of ethane followed by sulfonation. The chlorination step involves the reaction of ethane with chlorine gas in the presence of a catalyst such as iron (III) chloride (FeCl3) under controlled temperature and pressure conditions. The resulting 1,2-dichloroethane is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination and sulfonation processes. The chlorination is typically carried out in a continuous flow reactor to ensure efficient mixing and heat management. The sulfonation step is conducted in a sulfonation reactor where the chlorinated intermediate is reacted with sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dichloroethane-1,1-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Dechlorinated or partially chlorinated products.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1,2-Dichloroethane-1,1-disulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential effects on biological systems and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the manufacturing of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-dichloroethane-1,1-disulfonic acid involves its interaction with molecular targets and pathways within a system. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The sulfonic acid groups enhance its solubility in aqueous environments, facilitating its interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,2-Dichloroethane: A chlorinated hydrocarbon used primarily in the production of vinyl chloride.
1,2-Ethanedisulfonic Acid: A compound with similar sulfonic acid groups but without the chlorine atoms.
Uniqueness: 1,2-Dichloroethane-1,1-disulfonic acid is unique due to the combination of chlorine and sulfonic acid groups on the same molecule. This dual functionality imparts distinct chemical reactivity and solubility properties, making it valuable for specific applications that require both chlorination and sulfonation.
Propriétés
Numéro CAS |
207561-93-1 |
|---|---|
Formule moléculaire |
C2H4Cl2O6S2 |
Poids moléculaire |
259.1 g/mol |
Nom IUPAC |
1,2-dichloroethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H4Cl2O6S2/c3-1-2(4,11(5,6)7)12(8,9)10/h1H2,(H,5,6,7)(H,8,9,10) |
Clé InChI |
RBOISUKOFPWLAM-UHFFFAOYSA-N |
SMILES canonique |
C(C(S(=O)(=O)O)(S(=O)(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)



![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)

![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
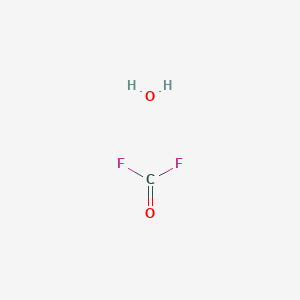
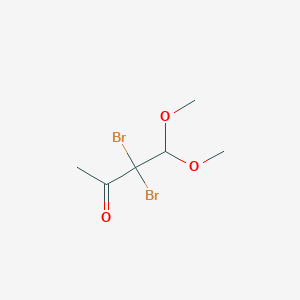

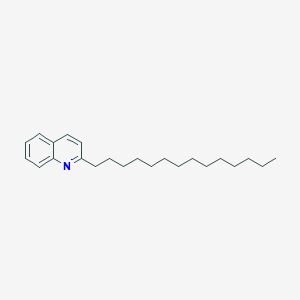
![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
